An In-depth Technical Guide to 4-Bromo-3,5-difluoroaniline (CAS: 203302-95-8) for Advanced Research and Development
An In-depth Technical Guide to 4-Bromo-3,5-difluoroaniline (CAS: 203302-95-8) for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3,5-difluoroaniline, identified by its CAS number 203302-95-8, is a strategically important building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2][3] Its unique trifunctional aromatic core, featuring a nucleophilic amino group, a bromine atom amenable to a wide range of cross-coupling reactions, and two meta-positioned fluorine atoms, offers a powerful platform for the synthesis of complex and high-value molecules. The fluorine substituents significantly influence the compound's electronic properties, pKa, and metabolic stability, making it a desirable synthon for the development of novel therapeutic agents and advanced materials.[4] This technical guide provides a comprehensive overview of 4-Bromo-3,5-difluoroaniline, including its physicochemical properties, synthesis, spectroscopic characterization, key chemical transformations, and safety and handling protocols, to support its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-3,5-difluoroaniline is presented in Table 1. This compound is typically a solid at room temperature, appearing as a white to light orange crystalline powder, and exhibits moderate solubility in organic solvents.[2][3]
| Property | Value | Source(s) |
| CAS Number | 203302-95-8 | [5] |
| Molecular Formula | C₆H₄BrF₂N | [5] |
| Molecular Weight | 208.00 g/mol | [5][6] |
| Appearance | White to light gray to light orange powder/crystal | [2] |
| Melting Point | 97 - 102 °C | [2] |
| Purity | ≥98.0% (GC) | [2] |
| Storage | Room Temperature, under inert gas, in a cool, dark place (<15°C recommended) |
Spectroscopic Data
While specific spectra are not publicly available in the retrieved search results, the structural confirmation of 4-Bromo-3,5-difluoroaniline would rely on standard analytical techniques. Table 2 outlines the expected spectroscopic characteristics. Commercial suppliers confirm the structure by NMR.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as a multiplet, integrating to 2H. The amine protons would appear as a broad singlet, integrating to 2H. The chemical shifts would be influenced by the deshielding effects of the fluorine and bromine atoms. |
| ¹³C NMR | The spectrum would show distinct signals for the six aromatic carbons. The carbon attached to the bromine would be significantly downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, leading to splitting of the carbon signals. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching (around 1000-1350 cm⁻¹), and C-Br stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) and the M+2 peak would be observed in an approximate 1:1 ratio, which is characteristic of a monobrominated compound. The exact mass would be approximately 206.9495 Da.[6] |
Synthesis and Purification
Synthetic Pathway: Bromination of 3,5-Difluoroaniline
A plausible and efficient method for the synthesis of 4-Bromo-3,5-difluoroaniline is the electrophilic bromination of 3,5-difluoroaniline. The two fluorine atoms deactivate the ortho and para positions relative to themselves, while the amino group is a strong activating group that directs ortho and para. The para position to the amino group is the most sterically accessible and electronically favorable for bromination.
Caption: Synthetic route to 4-Bromo-3,5-difluoroaniline.
Experimental Protocol: Bromination
This protocol is adapted from procedures for the bromination of similar aniline derivatives.[7]
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) or elemental bromine (1.05 equivalents) in the same solvent dropwise while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if bromine was used) or water. Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying the crude 4-Bromo-3,5-difluoroaniline. The choice of solvent is critical for successful purification.
-
Solvent Selection: Screen various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Good starting points for anilines include heptane, hexanes, toluene, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain the purified 4-Bromo-3,5-difluoroaniline.
Chemical Reactivity and Synthetic Applications
The trifunctional nature of 4-Bromo-3,5-difluoroaniline makes it a versatile intermediate for a variety of chemical transformations, particularly in the construction of pharmacologically active scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Caption: Major cross-coupling reactions of 4-Bromo-3,5-difluoroaniline.
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Suzuki-Miyaura Coupling: This reaction is used to form biaryl structures by coupling with boronic acids or esters. This is a cornerstone reaction in medicinal chemistry for accessing a wide range of molecular scaffolds.
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, enabling the synthesis of more complex diarylamines or the introduction of various nitrogen-containing heterocycles.
-
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes, which are important intermediates in drug discovery.
Derivatization of the Amino Group
The primary amino group of 4-Bromo-3,5-difluoroaniline is a versatile functional group that can undergo a variety of transformations to build more complex molecules.
-
Amide Bond Formation: The amino group can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides. This is a common strategy in the synthesis of bioactive molecules.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important pharmacophore.
-
Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -Cl, -CN, -OH).
Applications in Drug Discovery and Development
For instance, many tyrosine kinase inhibitors, which are revolutionizing cancer treatment, incorporate substituted anilines as key pharmacophores that interact with the hinge region of the kinase domain. The unique electronic and steric properties imparted by the bromine and fluorine atoms in 4-Bromo-3,5-difluoroaniline make it an attractive starting material for the synthesis of libraries of potential kinase inhibitors.
Safety and Handling
4-Bromo-3,5-difluoroaniline should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
4-Bromo-3,5-difluoroaniline is a highly versatile and valuable chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. Its unique structural features provide a robust platform for a wide range of chemical transformations, enabling the synthesis of complex and biologically active molecules. This guide provides essential technical information to support researchers and scientists in leveraging the full potential of this important building block in their synthetic endeavors.
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